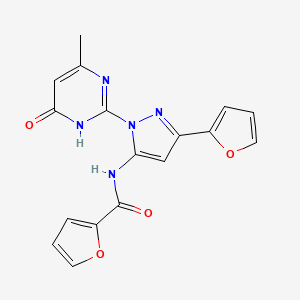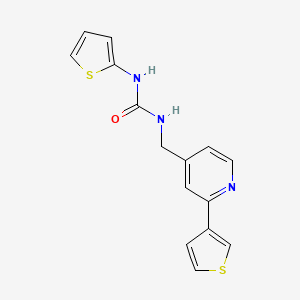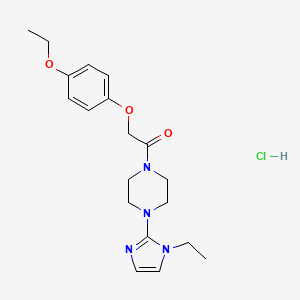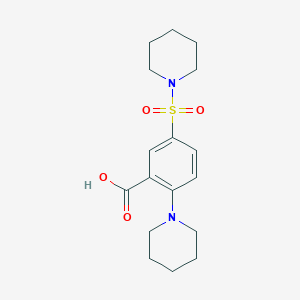
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives involves various chemical strategies, including cyclization and acetylation reactions. A notable method involves the synthesis of quinoline compounds by reacting aminoquinolines with benzenesulfonyl chloride derivatives, indicating a potential pathway for synthesizing N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide through amidation reactions (Chen Bin, 2015).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their diverse bioactivities. These compounds have demonstrated a range of biological effects, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities. Their potential as a basis for the development of new drugs is significant, with many molecules isolated from natural sources or synthesized showing promise in various therapeutic areas. The review by Xiao-fei Shang et al. (2018) surveys over 200 molecules from these classes, providing insights into their potential applications and the discovery of new therapeutic agents based on these structures (Shang et al., 2018).
Anticorrosive Materials
Quinoline derivatives have been explored for their effectiveness as anticorrosive materials. Their high electron density and the presence of polar substituents make them excellent candidates for forming stable chelating complexes with metal surfaces, suggesting their use in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The comprehensive review by C. Verma et al. (2020) on the use of quinoline derivatives as corrosion inhibitors highlights the significance of these compounds in extending the life of metal-based structures (Verma et al., 2020).
Chemical Synthesis and Drug Design
Quinoline and its derivatives are pivotal in organic synthesis and drug design, serving as key scaffolds for constructing a wide array of biologically active compounds. Their versatility and the ease with which they can be modified make them ideal candidates for the development of new pharmaceuticals with enhanced efficacy and safety profiles. The pharmacological profile of quinoxalinone, for instance, demonstrates the broad therapeutic potential of quinoline derivatives, encompassing antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This underlines the importance of these compounds in the ongoing search for new therapeutic agents (Ramli et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-12-6-7-13-11(9-12)5-4-8-15(13)10(2)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDFNBLBRMVZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

